molecular formula C14H23NO B5402603 N,3,5-trimethyl-1-adamantanecarboxamide

N,3,5-trimethyl-1-adamantanecarboxamide

Cat. No. B5402603
M. Wt: 221.34 g/mol
InChI Key: JUFKSRDPLLSVQS-UHFFFAOYSA-N
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Description

N,3,5-trimethyl-1-adamantanecarboxamide, also known as memantine, is a medication used in the treatment of Alzheimer's disease. It was first synthesized in 1968 and has since been extensively studied for its potential therapeutic effects. Memantine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that works by blocking the excessive activation of glutamate receptors in the brain.

Mechanism of Action

Memantine works by blocking the excessive activation of glutamate receptors in the brain. Glutamate is an excitatory neurotransmitter that is involved in various neurological processes, including learning and memory. However, excessive activation of glutamate receptors can lead to neuronal damage and death. Memantine blocks the excessive activation of glutamate receptors by binding to a specific site on the NMDA receptor, thereby preventing the influx of calcium ions into the neuron.
Biochemical and Physiological Effects
Memantine has been shown to have various biochemical and physiological effects in the brain. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. Memantine has also been shown to decrease the production of reactive oxygen species (ROS), which are known to cause neuronal damage and death.

Advantages and Limitations for Lab Experiments

Memantine has several advantages for use in lab experiments. It has a high affinity for the NMDA receptor and is highly selective, meaning that it does not bind to other receptors in the brain. It also has a long half-life, which allows for sustained NMDA receptor blockade. However, one limitation of N,3,5-trimethyl-1-adamantanecarboxamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N,3,5-trimethyl-1-adamantanecarboxamide. One area of research is the potential use of N,3,5-trimethyl-1-adamantanecarboxamide in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another area of research is the development of new N,3,5-trimethyl-1-adamantanecarboxamide derivatives with improved pharmacological properties, such as increased selectivity and reduced toxicity. Finally, there is a need for further research on the long-term effects of N,3,5-trimethyl-1-adamantanecarboxamide treatment, including potential effects on neuronal plasticity and cognitive function.

Synthesis Methods

Memantine is synthesized through a multistep process starting from adamantane. The first step involves the conversion of adamantane to 1-amino-adamantane, followed by the reaction of 1-amino-adamantane with methyl acrylate to form N-methyl-1-adamantanamine. This is then further reacted with trimethyl orthoformate to form N,3,5-trimethyl-1-adamantanecarboxamide.

Scientific Research Applications

Memantine has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and epilepsy. It has also been studied for its potential use in the treatment of neuropathic pain and depression.

properties

IUPAC Name

N,3,5-trimethyladamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-12-4-10-5-13(2,7-12)9-14(6-10,8-12)11(16)15-3/h10H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFKSRDPLLSVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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